![molecular formula C8H14ClN3O B13909983 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride includes a pyrazole ring fused with a pyridine ring, making it a bicyclic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine scaffold . This intermediate can then be further functionalized to obtain the desired compound. Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by pyrazole ring closure through 1,3-dipolar cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
科学研究应用
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibition or receptor modulation. In biology, it is used to study the effects of heterocyclic compounds on cellular processes and pathways. In industry, it finds applications in the synthesis of agrochemicals and other specialty chemicals .
作用机制
The mechanism of action of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and altering cellular function . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds: Similar compounds to 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride include other pyrazole and pyridine derivatives, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride apart is its specific combination of a pyrazole and pyridine ring fused together, along with the ethanol and hydrochloride functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14ClN3O |
|---|---|
分子量 |
203.67 g/mol |
IUPAC 名称 |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c12-4-3-11-8-1-2-9-5-7(8)6-10-11;/h6,9,12H,1-5H2;1H |
InChI 键 |
LHLHENAJWYDDAD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1N(N=C2)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
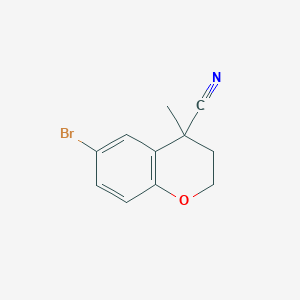
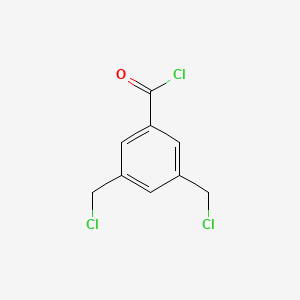
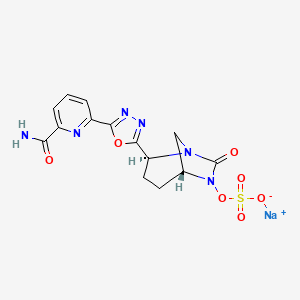

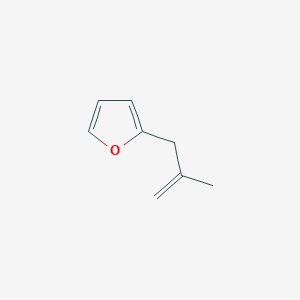


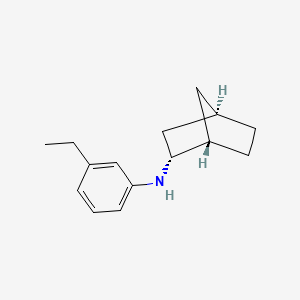
![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)



![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)
